molecular formula C14H9F5N2O B14931902 N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B14931902
M. Wt: 316.23 g/mol
InChI Key: SEYCOHYFAONUKT-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a pentafluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide can be compared with other similar compounds, such as:

    N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide: This compound has a methoxy group instead of the pentafluorobenzamide moiety, which can affect its chemical reactivity and biological activity.

    N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide: The presence of ethoxy groups can influence the compound’s solubility and interaction with biological targets.

    N-(4,6-dimethylpyridin-2-yl)-2-tosylacetamide:

The uniqueness of this compound lies in its pentafluorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H9F5N2O

Molecular Weight

316.23 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C14H9F5N2O/c1-5-3-6(2)20-7(4-5)21-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h3-4H,1-2H3,(H,20,21,22)

InChI Key

SEYCOHYFAONUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

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